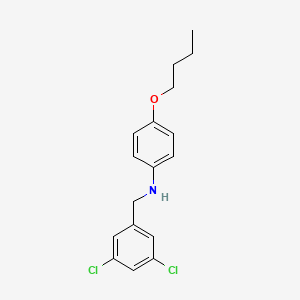![molecular formula C21H29NO B1385599 2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline CAS No. 1040681-63-7](/img/structure/B1385599.png)
2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline is an organic compound with the molecular formula C21H29NO and a molecular weight of 311.47 g/mol . This compound is characterized by its complex structure, which includes isopropyl and methylphenoxy groups. It is primarily used in proteomics research and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-isopropyl-5-methylphenol and 2-isopropyl-N-ethyl aniline.
Reaction: These starting materials undergo a nucleophilic substitution reaction where the phenol group reacts with the aniline derivative in the presence of a suitable base.
Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy and aniline groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Oxidized derivatives of the phenoxy and aniline groups.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and reaction mechanism studies.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-5-methylphenol: A related compound with similar structural features.
2-Isopropyl-N-ethyl aniline: Shares the aniline group with the target compound.
Uniqueness
2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline is unique due to its combination of isopropyl and methylphenoxy groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-2-propan-2-ylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO/c1-15(2)18-8-6-7-9-20(18)22-12-13-23-21-14-17(5)10-11-19(21)16(3)4/h6-11,14-16,22H,12-13H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXSXLIPAUPECL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCNC2=CC=CC=C2C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

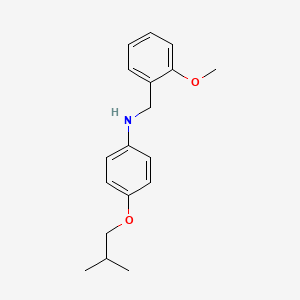
![4-(Benzyloxy)-N-[2-(2-methylphenoxy)ethyl]aniline](/img/structure/B1385518.png)
![N-[2-(2,4-Dimethylphenoxy)ethyl]-4-propoxyaniline](/img/structure/B1385519.png)
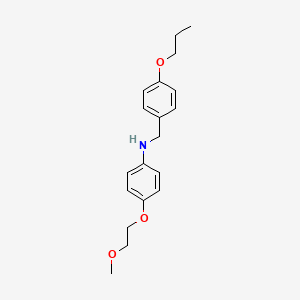
![N-[3-(2-Chlorophenyl)propyl]-3-ethoxyaniline](/img/structure/B1385523.png)
![N-[2-(2,5-Dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline](/img/structure/B1385524.png)
![N-[4-(Tert-butyl)benzyl]cyclopentanamine](/img/structure/B1385528.png)
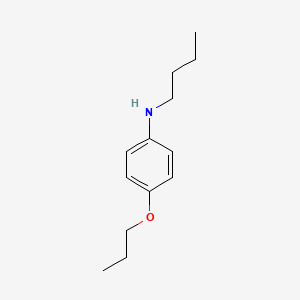
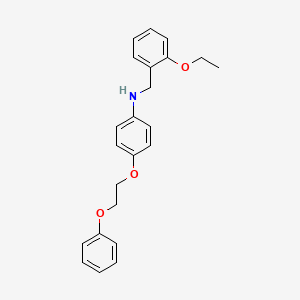
![N-[4-(Pentyloxy)benzyl]-4-(2-phenoxyethoxy)aniline](/img/structure/B1385533.png)
![N-[2-(4-Chlorophenoxy)ethyl]-2-isopropylaniline](/img/structure/B1385535.png)
![N-(3-Butoxyphenyl)-N-[2-(4-chloro-2-methylphenoxy)ethyl]amine](/img/structure/B1385537.png)
